N-(2,4-Dichlorophenyl)-N'-methylmethanimidamide
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Overview
Description
N-(2,4-Dichlorophenyl)-N’-methylmethanimidamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a methanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)-N’-methylmethanimidamide typically involves the reaction of 2,4-dichloroaniline with methyl isocyanide under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of N-(2,4-Dichlorophenyl)-N’-methylmethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorophenyl)-N’-methylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxylamine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .
Scientific Research Applications
N-(2,4-Dichlorophenyl)-N’-methylmethanimidamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorophenyl)-N’-methylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. This interaction is facilitated by the presence of the dichlorophenyl group, which enhances its binding affinity to the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,4-Dichlorophenyl)-N’-methylmethanimidamide include:
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
- N-(2,4-Dichlorophenyl)-2-chloroacetamide
- 2,4-Disubstituted thiazoles .
Uniqueness
N-(2,4-Dichlorophenyl)-N’-methylmethanimidamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
67346-15-0 |
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Molecular Formula |
C8H8Cl2N2 |
Molecular Weight |
203.07 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-N'-methylmethanimidamide |
InChI |
InChI=1S/C8H8Cl2N2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-5H,1H3,(H,11,12) |
InChI Key |
NLLSDZFMWQHOJU-UHFFFAOYSA-N |
Canonical SMILES |
CN=CNC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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